Pyrenocine E
Description
Pyrenocine E is a member of the pyrenocine family, a group of α-pyrone derivatives primarily isolated from fungal species such as Penicillium and Colletotrichum. These compounds exhibit diverse bioactivities, including antitumor, anti-inflammatory, and antimicrobial properties. Pyrenocine E has been identified in marine and terrestrial fungi, with structural similarities to other pyrenocines like Pyrenocine A, B, and I . While its exact biosynthetic pathway remains unclear, its α-pyrone core and variable side-chain modifications contribute to its biological specificity.
Properties
Molecular Formula |
C12H16O5 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
4-methoxy-5-(3-methoxybutanoyl)-6-methylpyran-2-one |
InChI |
InChI=1S/C12H16O5/c1-7(15-3)5-9(13)12-8(2)17-11(14)6-10(12)16-4/h6-7H,5H2,1-4H3 |
InChI Key |
VYMFDNISAJNCNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=O)O1)OC)C(=O)CC(C)OC |
Canonical SMILES |
CC1=C(C(=CC(=O)O1)OC)C(=O)CC(C)OC |
Synonyms |
pyrenocine E |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrenocines
Pyrenocine E shares the α-pyrone backbone common to all pyrenocines but differs in substituent groups, which dictate its bioactivity. Key structural distinctions include:
Key Insight: The 3-hydroxy-1-butenyl side chain in Pyrenocines A and I enhances antitrypanosomal activity, while Pyrenocine B’s 1-oxo group correlates with its role in antigen presentation . Pyrenocine E’s structural profile remains less characterized but is hypothesized to influence its cytotoxicity .
Antitumor Activity
Pyrenocine E demonstrates moderate cytotoxicity against cancer cells, though it is less potent than Pyrenocine A:
Mechanistic Notes: Pyrenocine A suppresses NF-κB-dependent genes (e.g., Cxcl1, Ccl2), reducing pro-inflammatory mediators like TNF-α and PGE2 . Pyrenocine E’s antitumor mechanism is less studied but may involve similar pathways .
Anti-Inflammatory Activity
Pyrenocine A is the most well-characterized anti-inflammatory pyrenocine:
- NO Inhibition: IC₅₀ <3.75 μM in LPS-stimulated macrophages via MyD88-dependent pathways .
- Cytokine Modulation : Suppresses TNF-α (up to 50%) and PGE2 (30–50%) .
Pyrenocine E lacks reported anti-inflammatory data, highlighting a key functional divergence within the family.
Antitrypanosomal Activity
Pyrenocine A exhibits the strongest activity against Trypanosoma brucei (IC₅₀ = 0.12 μg/mL), outperforming Pyrenocine I (IC₅₀ = 1.8 μg/mL) and the drug suramin . Pyrenocine E’s activity against trypanosomes remains unstudied.
Antiviral Activity
Pyrenocine A inhibits HSV-1 (adsorption phase) and AMPV (replication phase) .
Mechanistic and Functional Divergence
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
